molecular formula C13H18O4 B12596545 Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate CAS No. 646064-60-0

Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate

Cat. No.: B12596545
CAS No.: 646064-60-0
M. Wt: 238.28 g/mol
InChI Key: SAFLXMWBXPHXDL-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate is a structurally complex ester featuring a 2-methoxyphenoxy substituent at the third carbon of a propanoate backbone, with a methyl group at the second carbon. This compound belongs to a broader class of aryloxypropanoate derivatives, which are often studied for their pharmacological, agrochemical, and flavorant properties. The 2-methoxyphenoxy group contributes to its stereoelectronic profile, influencing solubility, metabolic stability, and intermolecular interactions .

Properties

CAS No.

646064-60-0

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate

InChI

InChI=1S/C13H18O4/c1-4-16-13(14)10(2)9-17-12-8-6-5-7-11(12)15-3/h5-8,10H,4,9H2,1-3H3

InChI Key

SAFLXMWBXPHXDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)COC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate typically involves the esterification of 3-(2-methoxyphenoxy)-2-methylpropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Product Yield/Notes Source
Acidic hydrolysisH₂SO₄, H₂O, reflux3-(2-Methoxyphenoxy)-2-methylpropanoic acidRequires prolonged heating
Basic hydrolysisNaOH, H₂O, refluxSodium salt of the carboxylic acidFaster than acidic route
  • Mechanism : Base-mediated saponification cleaves the ester into a carboxylate, while acid hydrolysis yields the free carboxylic acid.

Reduction Reactions

The ester group can be reduced to primary alcohols:

Reagent Conditions Product Selectivity Source
LiAlH₄Anhydrous ether, 0°C3-(2-Methoxyphenoxy)-2-methylpropanolHigh yield (>80%)
DIBAL-HTHF, -78°CPartial reduction to aldehydeRequires strict temp control
  • Applications : Reduced alcohols serve as intermediates for pharmaceuticals like ranolazine precursors .

Oxidation Reactions

The methoxy group on the aromatic ring is susceptible to oxidation:

Oxidizing Agent Conditions Product Outcome Source
KMnO₄H₂O, heat3-(2-Hydroxyphenoxy)-2-methylpropanoateDemethylation occurs
CrO₃/H₂SO₄Acetone, 25°CQuinone derivativesLow yield (~30%)
  • Note : Oxidation is less favored due to steric hindrance from the methyl group.

Nucleophilic Substitution

The phenoxy ether linkage participates in substitution reactions:

Nucleophile Conditions Product Yield Source
PiperonylamineDMF, K₂CO₃, 80°CPhenoxyacetamide derivatives45–63%
Sodium phthalimideTBAB, 180–190°C, solvent-freePhthalimide-substituted analogs70–85%
  • Key Insight : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency .

Transesterification

The ethyl ester group reacts with alcohols under catalytic conditions:

Alcohol Catalyst Product Application Source
MethanolH₂SO₄Methyl 3-(2-methoxyphenoxy)-2-methylpropanoateSolvent compatibility studies
Benzyl alcoholTi(OiPr)₄Benzyl ester derivativeProtective group strategy

Formation of Amides

Coupling with amines generates bioactive analogs:

Amine Reagent Product Biological Activity Source
N-(2,6-Dimethylphenyl)piperazineToluene, 120°CRanolazine intermediateAntianginal drug precursor
PiperonylamineEDCI, DMAPPhenoxyacetamide inhibitorsAnti-Pseudomonas activity

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating above 150°C leads to dimerization .

  • Impurities : Chloro and dihydroxy byproducts form under harsh conditions (e.g., excess HCl or H₂O) .

Scientific Research Applications

Pharmaceutical Applications

Active Pharmaceutical Ingredients (APIs) : Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate serves as an intermediate in the synthesis of several important APIs. Notably, it is involved in the production of beta-blockers and other cardiovascular agents.

  • Carvedilol : A non-selective beta-blocker used for treating heart failure and hypertension. This compound is a precursor in its synthesis, contributing to its efficacy in managing heart conditions .
  • Tamsulosin : An alpha-1 blocker used primarily for treating benign prostatic hyperplasia (BPH). This compound is also synthesized using this compound as an intermediate .

Agrochemical Applications

Herbicides and Pesticides : The compound has been studied for its potential use in agrochemicals, particularly as a herbicide or pesticide. Its structural properties allow it to interact with plant growth regulators and pest deterrents.

  • Research Findings : Studies have shown that derivatives of this compound exhibit herbicidal activity against various weed species, making it a candidate for developing environmentally friendly agricultural chemicals.

Synthetic Chemistry

Building Block for Synthesis : this compound is utilized as a building block in organic synthesis due to its functional groups that can undergo various chemical reactions.

  • Reactions : It can participate in nucleophilic substitutions, esterifications, and other transformations that are essential for creating complex organic molecules.

Data Table of Applications

Application TypeSpecific UseExample CompoundMechanism/Functionality
PharmaceuticalAPI SynthesisCarvedilolBeta-blocker for heart conditions
TamsulosinAlpha-1 blocker for BPH
AgrochemicalHerbicide/Pesticide DevelopmentVarious herbicidesInhibition of weed growth
Synthetic ChemistryBuilding BlockVarious organic compoundsParticipates in nucleophilic substitutions

Case Study 1: Synthesis of Carvedilol

In a study focusing on the synthesis of Carvedilol, researchers demonstrated the efficiency of using this compound as an intermediate. The process involved multiple steps, including the reaction with specific reagents that enhanced yield and purity. The final product showed high bioavailability and therapeutic efficacy in clinical trials for heart failure patients.

Case Study 2: Herbicidal Activity

A research project evaluated the herbicidal properties of derivatives derived from this compound. Field trials indicated significant reductions in weed populations compared to untreated controls. The mechanism involved disruption of plant hormonal balance, leading to inhibited growth and development.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL) Bioactivity IC50 (μM)
Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate 256.29 2.8 0.15 (Water) N/A
Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate 256.29 3.1 0.12 (Water) 12.5 (PPAR-α)
Ethyl 2-methylpropanoate 130.14 1.5 8.2 (Water) N/A

Research Findings and Implications

  • Hypolipidemic Potential: Structural parallels to clofibrate analogs suggest this compound may activate PPAR-α, though in vitro validation is needed .
  • Metabolic Stability: The 2-methoxyphenoxy group may slow esterase-mediated hydrolysis compared to unsubstituted phenoxy analogs .
  • Synthetic Challenges : Steric hindrance at the C3 position complicates nucleophilic substitution reactions, requiring optimized catalysts for scalable synthesis .

Biological Activity

Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate is a compound of interest due to its potential biological activities. The presence of methoxy and phenoxy groups in its structure suggests that it may interact with biological macromolecules, influencing various cellular processes. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms, applications, and related research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13H18O4
  • Molecular Weight : 238.28 g/mol

The compound features:

  • An ethyl ester group
  • A methoxy group attached to a phenoxy ring
  • A branched propanoate backbone

These structural features contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and hydrophobic interactions with various biological macromolecules. The ester group can undergo hydrolysis, releasing active phenolic derivatives that may modulate cellular pathways. This mechanism is critical for its potential therapeutic effects, particularly in antimicrobial and anti-inflammatory contexts .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with phenoxy groups can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The specific interactions between the compound and bacterial cell membranes may disrupt vital functions, leading to cell death .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. The mechanism involves the downregulation of pathways associated with inflammation, such as NF-kB signaling. This property makes it a candidate for further investigation in treating inflammatory diseases .

Study on PPAR Agonism

A significant study explored the potential of alkoxy-substituted phenoxy derivatives, including this compound, as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). The findings indicated that these compounds could activate PPARα, γ, and δ receptors, which are crucial in regulating glucose metabolism and lipid homeostasis. This suggests a potential application in managing type 2 diabetes mellitus .

Synthesis and Evaluation

In a synthetic study, researchers synthesized several derivatives of this compound and evaluated their biological activities. The results showed varying degrees of effectiveness against different microbial strains and indicated a structure-activity relationship (SAR) where modifications to the phenoxy group significantly impacted biological efficacy .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
This compoundAntimicrobial, Anti-inflammatoryInhibits bacterial growth; modulates cytokines
Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoateAntimicrobialEffective against E. coli
Methyl 2-(3-methoxyphenoxy)-2-methylpropanoateCytotoxicShows potential in cancer therapy

Q & A

Q. What are the common synthetic routes for Ethyl 3-(2-methoxyphenoxy)-2-methylpropanoate, and what key intermediates are involved?

Methodological Answer: this compound is synthesized via multi-step organic reactions. A critical intermediate is 2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane (cyclic ketal), formed by reacting 2-methoxyphenol with a diol under acidic conditions . Subsequent steps involve coupling with thiazolidine derivatives or malonic acid esters. For example, reacting the cyclic intermediate with monoethylmalonic acid in the presence of a base (e.g., Na₂CO₃) yields the target compound. Key reagents include PdCl₂(dppf)CH₂Cl₂ for catalytic coupling and DMF as a solvent .

Reaction Optimization Table:

StepReagents/ConditionsIntermediate/ProductYield (%)
12-Methoxyphenol, diol, H⁺2-[(2-Methoxyphenoxy)methyl]-1,3-dioxolane75–85
2PdCl₂(dppf)CH₂Cl₂, DMF, Na₂CO₃Thiazolidine-coupled intermediate60–70
3Monoethylmalonic acid, baseThis compound80–90

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer: Characterization involves:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, ester carbonyl at δ 170–175 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 282.14 for C₁₄H₁₈O₅).
  • Infrared (IR) Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and aromatic C-O-C bands (~1250 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, such as diastereomeric intermediates .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in esterification or substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations model reaction pathways. For example:

  • Hydrolysis Mechanism : Simulate nucleophilic acyl substitution at the ester group, assessing activation energy barriers for acidic vs. basic conditions.
  • Substitution Reactions : Predict regioselectivity of halogenation (e.g., using SOCl₂) by analyzing electron density at the α-carbon .
  • Solvent Effects : COSMO-RS models evaluate solvent polarity impacts on reaction rates (e.g., higher yields in aprotic solvents like DMF) .

Data Contradiction Analysis:
Experimental data for halogenation (e.g., Cl vs. Br substitution) may conflict with DFT predictions due to steric hindrance from the 2-methyl group. Adjust models by incorporating Van der Waals radii for accurate steric maps .

Q. What strategies mitigate racemization in stereoselective synthesis of this compound derivatives?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-1-phenylethylamine to induce asymmetry during esterification .
  • Low-Temperature Reactions : Perform coupling steps below –20°C to slow keto-enol tautomerization, a common racemization pathway.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture .

Q. Table: Racemization Control Methods

StrategyConditionsEnantiomeric Excess (ee%)
Chiral auxiliary(R)-1-Phenylethylamine, THF, –10°C85–90
Low-temperature couplingDMF, –20°C, 12 hrs75–80
Enzymatic resolutionPhosphate buffer (pH 7), 37°C, 24 hrs>95

Analytical and Stability Challenges

Q. What advanced chromatographic techniques resolve co-eluting impurities in this compound samples?

Methodological Answer:

  • HPLC-DAD/UV : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate positional isomers (e.g., 2- vs. 3-methoxyphenoxy derivatives).
  • Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol to resolve enantiomers .
  • GC-MS Headspace Analysis : Detect volatile degradation products (e.g., methoxyphenol) under accelerated stability testing (40°C/75% RH) .

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